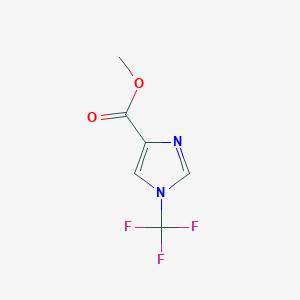

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Description

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and a methyl ester (-COOCH₃) at the 4-position of the imidazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C6H5F3N2O2 |

|---|---|

Molecular Weight |

194.11 g/mol |

IUPAC Name |

methyl 1-(trifluoromethyl)imidazole-4-carboxylate |

InChI |

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-11(3-10-4)6(7,8)9/h2-3H,1H3 |

InChI Key |

AZCPVORXXUUYAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of methyl imidazole-4-carboxylate with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the use of advanced catalysts and reagents can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate with other imidazole carboxylates, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects and Structural Variations

Key Observations :

- The trifluoromethyl group in the target compound reduces molecular weight compared to aryl-substituted analogs (e.g., 309.13 g/mol for the bromophenyl derivative ).

Physical Properties

Key Observations :

Key Challenges :

Biological Activity

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

- Molecular Formula : C6H5F3N2O2

- Key Functional Groups :

- Imidazole ring

- Carboxylate group

- Trifluoromethyl group

The trifluoromethyl substitution on the imidazole ring is particularly noteworthy as it significantly influences the compound's chemical reactivity and biological activity compared to other imidazole derivatives.

Antimicrobial Properties

Research indicates that compounds with imidazole structures, including this compound, exhibit notable antimicrobial activities. Preliminary studies suggest:

- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in treating infections.

- Antifungal Activity : The imidazole ring is known for its antifungal properties, suggesting that this compound may also possess similar effects.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, modulating key biochemical pathways.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular responses and signaling pathways.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

- A study reported moderate antiviral activity against certain viral strains, with percentage inhibition ranging from 33% to 45% at concentrations exceeding 200 µM . This suggests potential applications in antiviral therapies.

| Compound | Percentage Inhibition | CC50 (µM) |

|---|---|---|

| 11h | 33–45% | >200 |

Comparative Studies

Comparative analysis with other imidazole derivatives has revealed that this compound exhibits enhanced properties due to its trifluoromethyl group:

- Enhanced Lipophilicity : This property improves the compound's absorption and distribution within biological systems.

- Metabolic Stability : The trifluoromethyl group contributes to increased resistance against metabolic degradation, potentially leading to prolonged therapeutic effects.

Applications in Drug Development

Given its promising biological activity, this compound is being explored for various applications in drug development:

- Antimicrobial Agents : Potential use as a new class of antibiotics or antifungals.

- Antiviral Drugs : Investigated for efficacy against viral infections, particularly those resistant to existing therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.